molecular formula C13H17BrClNO B8175407 1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine

1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine

Cat. No.: B8175407
M. Wt: 318.64 g/mol
InChI Key: XUXXNSYGPUSIPX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a benzyl group substituted with bromine and chlorine atoms, attached to a piperidine ring with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzyl chloride and 4-methoxypiperidine.

    Reaction: The 3-bromo-2-chlorobenzyl chloride is reacted with 4-methoxypiperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized piperidine compounds.

Scientific Research Applications

1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy group, can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-(3-Bromo-2-chlorobenzyl)-4-methoxypiperidine is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with a methoxy-substituted piperidine ring. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(3-bromo-2-chlorophenyl)methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO/c1-17-11-5-7-16(8-6-11)9-10-3-2-4-12(14)13(10)15/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXNSYGPUSIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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